molecular formula C13H18Cl3NO B1441785 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-51-6

3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441785
CAS No.: 1219972-51-6
M. Wt: 310.6 g/mol
InChI Key: LOBHJQZKROWRNY-UHFFFAOYSA-N
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Description

3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride: is a chemical compound with the molecular formula C13H18Cl3NO . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

3-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-4-1-5-12(13(11)15)17-8-6-10-3-2-7-16-9-10;/h1,4-5,10,16H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHJQZKROWRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,3-dichlorophenol with 2-chloroethylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the development of new chemical entities .

Biology: In biological research, the compound is used to study the effects of chlorinated phenoxy compounds on cellular processes. It is also used in the development of new bioactive molecules .

Medicine: It is studied for its potential pharmacological properties .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Comparison: Compared to similar compounds, 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₈Cl₂N O. It features a piperidine ring substituted with a dichlorophenoxyethyl group, which contributes to its biological properties. The compound is classified as an irritant and is primarily used in laboratory settings.

Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and enzymes.

  • Receptor Interaction : The piperidine moiety in the compound may facilitate binding to receptors involved in neurotransmission, potentially influencing dopaminergic and adrenergic pathways.
  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized based on available research:

Biological Activity Mechanism Reference
Antidepressant EffectsMAO Inhibition
Neuroprotective EffectsDopaminergic modulation
Anti-inflammatory PropertiesCytokine modulation

1. Antidepressant Activity

A study investigated the compound's potential as an antidepressant through its interaction with MAO. Results indicated that it could significantly reduce MAO activity, leading to increased levels of neurotransmitters like serotonin and dopamine in animal models. This suggests a possible therapeutic application in treating depression.

2. Neuroprotective Effects

Research has shown that similar piperidine derivatives exhibit neuroprotective properties by modulating dopamine levels in the brain. This could be beneficial in conditions like Parkinson's disease where dopaminergic neurons are compromised.

3. Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of related compounds through modulation of pro-inflammatory cytokines. This could indicate potential uses in treating neuroinflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride

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